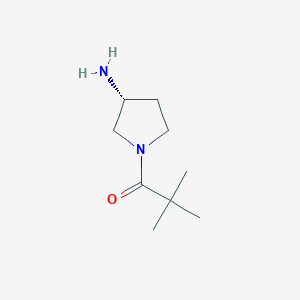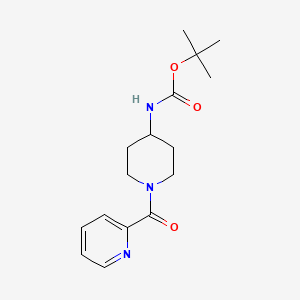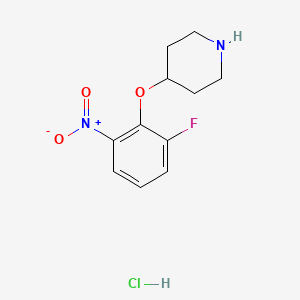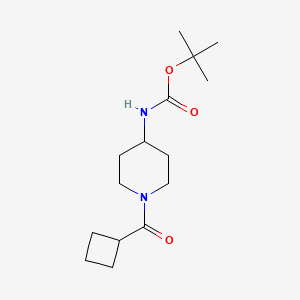methanone hydrochloride CAS No. 1286275-68-0](/img/structure/B3027456.png)
[4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride
説明
“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 . It is often used as an intermediate in pharmaceutical chemistry and organic synthesis . It is also known as 4-AMP .
Synthesis Analysis
The synthesis of this compound involves the use of 4-aminomethylpiperidine (4-AMP), which can be used in the synthesis of Schiff bases . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . 4-AMP can also be used as a linker for the synthesis of dendron-OMS hybrids .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The aminomethyl group is attached to the piperidine ring, and the methanone group links the piperidine ring to the tetrahydropyran ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of the aminomethyl group, which can act as a nucleophile to form amide bonds or connect the molecule to bioactive molecular structures .Physical And Chemical Properties Analysis
The compound is a solid with a refractive index of 1.49 . It has a boiling point of 200°C and a melting point of 25°C .科学的研究の応用
[4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride is widely used in scientific research due to its unique properties. It is used as a substrate in enzymatic assays and as a ligand in receptor binding assays. It is also used in spectroscopic studies, such as NMR and IR spectroscopy. Furthermore, it is used as a reagent in organic synthesis and in the study of enzyme kinetics.
作用機序
[4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride is known to interact with a variety of receptors and enzymes. It binds to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. It also binds to the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Furthermore, it binds to the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, GABA, and acetylcholine in the brain. This can lead to an increase in mood, relaxation, and cognitive function. It has also been shown to reduce anxiety and improve sleep quality.
実験室実験の利点と制限
[4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored at room temperature. Furthermore, it is soluble in both water and organic solvents, making it suitable for a variety of experiments. However, it is not suitable for long-term storage and must be used within a few months of synthesis.
将来の方向性
There are several potential future directions for research involving [4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride. One potential direction is to further investigate its effects on the serotonin 5-HT1A, GABA-A, and acetylcholinesterase receptors. Furthermore, it could be used to study the effects of other compounds on these receptors and enzymes. Additionally, it could be used to study the effects of other compounds on cognitive and mood-related processes. Finally, it could be used to further investigate the mechanisms of action of other compounds and to develop new therapeutic agents.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11;/h10-11H,1-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSVENVAKKPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-68-0 | |
| Record name | Methanone, [4-(aminomethyl)-1-piperidinyl](tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027386.png)
![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)




![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)